O-propan-2-yl N,N-diethylcarbamothioate

Description

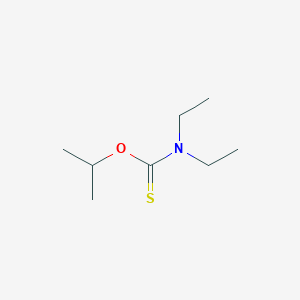

O-propan-2-yl N,N-diethylcarbamothioate (IUPAC name: O-isopropyl N,N-diethylcarbamothioate) is a carbamothioate derivative characterized by a thiocarbamate backbone with an O-isopropyl (propan-2-yl) ester group and N,N-diethyl substituents. Its molecular formula is C₈H₁₇NO₂S, and its structure consists of a central carbamothioate group (O=C(NEt₂)S–) linked to an isopropyloxy moiety.

Properties

CAS No. |

49634-93-7 |

|---|---|

Molecular Formula |

C8H17NOS |

Molecular Weight |

175.29 g/mol |

IUPAC Name |

O-propan-2-yl N,N-diethylcarbamothioate |

InChI |

InChI=1S/C8H17NOS/c1-5-9(6-2)8(11)10-7(3)4/h7H,5-6H2,1-4H3 |

InChI Key |

NDTVFPQWRFAKJW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamothioate Derivatives

| Compound Name | Molecular Formula | Substituent (R Group) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₁₇NO₂S | O-isopropyl | 191.29 | O-linked ester, N,N-diethyl |

| S-methyl N,N-diethylcarbamothioate | C₆H₁₃NOS | S-methyl | 147.24 | S-linked alkyl, N,N-diethyl |

| Thiobencarb (S-[(4-Chlorophenyl)methyl] N,N-diethylcarbamothioate) | C₁₂H₁₆ClNOS | S-(4-chlorobenzyl) | 257.78 | S-aromatic, N,N-diethyl |

| S-(2-chloroallyl) N,N-diethylcarbamothioate | C₈H₁₄ClNOS | S-(2-chloroallyl) | 207.72 | S-alkenyl, N,N-diethyl |

Key Observations:

Substituent Effects on Reactivity: The O-isopropyl group in the target compound introduces steric hindrance and hydrophobicity compared to S-substituted analogs. S-methyl derivatives (e.g., S-methyl N,N-diethylcarbamothioate) exhibit simpler alkyl chains, enhancing solubility in nonpolar solvents and facilitating use as intermediates in organosulfur chemistry .

Biological and Agrochemical Applications: Thiobencarb (S-[(4-chlorophenyl)methyl] derivative) is a commercial herbicide targeting grassy weeds in rice paddies. The aromatic chlorinated substituent enhances bioactivity and environmental persistence . S-(2-chloroallyl) analogs may serve as precursors for organochlorine compounds, though their specific applications remain underexplored .

Physicochemical Properties :

- Collision Cross-Section (CCS) Data : For S-methyl N,N-diethylcarbamothioate, predicted CCS values in mass spectrometry vary with adducts (e.g., [M+H]+: 132.9 Ų, [M+Na]+: 141.9 Ų), reflecting differences in molecular conformation and ion mobility . Similar data for O-propan-2-yl derivatives are unavailable, suggesting opportunities for further research.

Contrast with Phosphonothioates

These compounds feature a phosphorus core instead of a carbamoyl group, leading to distinct reactivity (e.g., hydrolysis resistance) and applications in nerve agent antidotes or catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.